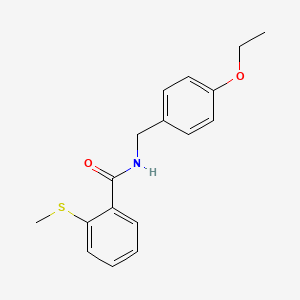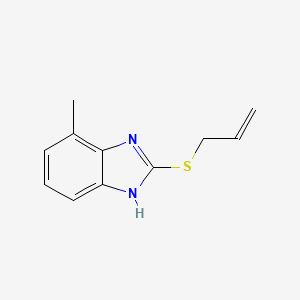![molecular formula C24H15F3N2O3 B4723598 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4723598.png)
2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide, also known as BTQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BTQ belongs to the family of quinolinecarboxamide derivatives and has been shown to exhibit promising pharmacological properties.
Mecanismo De Acción
2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide exerts its pharmacological effects by inhibiting various enzymes and proteins involved in disease progression. In cancer, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In Alzheimer's disease, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for memory and learning. In Parkinson's disease, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide improves cognitive function and reduces the formation of beta-amyloid and tau protein aggregates. In Parkinson's disease, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide protects dopaminergic neurons from oxidative stress-induced damage and improves motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its poor solubility in aqueous solutions and the need for specialized equipment for its synthesis and purification can be limiting factors.
Direcciones Futuras
There are several future directions for the research and development of 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the identification of new therapeutic targets for 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide in various diseases. Additionally, the development of novel drug delivery systems for 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide could enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the proliferation of cancer cells. In Alzheimer's disease, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to inhibit the aggregation of beta-amyloid and tau proteins, which are responsible for the formation of plaques and tangles in the brain. In Parkinson's disease, 2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N2O3/c25-24(26,27)17-6-2-4-8-19(17)29-23(30)16-12-20(28-18-7-3-1-5-15(16)18)14-9-10-21-22(11-14)32-13-31-21/h1-12H,13H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYSLUGUHDSFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4723521.png)
![methyl 2-chloro-5-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4723539.png)


![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide](/img/structure/B4723562.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4723563.png)

![6-(4-methylphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4723566.png)
![ethyl (2-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4723572.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4723579.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4723586.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4723591.png)
![6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4723601.png)
